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Compound of Interest

Compound Name: SP-141

Cat. No.: B15582059 Get Quote

A Note on Nomenclature: Initial searches for "SP-141" in the context of breast cancer did not

yield relevant results. However, a substantial body of research exists for "GPR141" (G-protein-

coupled receptor 141), a protein implicated in breast cancer progression. This guide proceeds

under the assumption that "SP-141" was a typographical error and focuses on the target

validation of GPR141.

Executive Summary
G-protein-coupled receptor 141 (GPR141) has emerged as a promising therapeutic target in

breast cancer. Aberrantly overexpressed in various breast cancer subtypes, elevated GPR141

levels correlate with a poor prognosis. This technical guide provides a comprehensive overview

of the scientific evidence validating GPR141 as a target for drug development in breast cancer.

It details the molecular mechanisms, key experimental findings, and methodologies used to

establish its role in tumor progression. The central mechanism of GPR141 involves the

activation of the pro-tumorigenic p-mTOR/p53 signaling axis and the promotion of epithelial-to-

mesenchymal transition (EMT), leading to enhanced cell proliferation, migration, and

metastasis.

GPR141 Expression and Clinical Significance in
Breast Cancer
GPR141 is significantly overexpressed in several breast cancer cell lines, including MCF-7,

MDA-MB-231, and ZR-75-1, when compared to non-cancerous breast epithelial cells like
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MCF10A.[1][2] Analysis of patient tumor data from The Cancer Genome Atlas (TCGA) reveals

GPR141 amplification in various breast cancer subtypes, with a notable frequency in breast

invasive mixed mucinous carcinoma and breast invasive ductal carcinoma.[1][2] This aberrant

expression is clinically relevant, as studies have shown a correlation between high GPR141

levels and poor patient prognosis.[1][3][4][5]

Molecular Mechanism and Signaling Pathway
GPR141 exerts its oncogenic functions primarily through the dysregulation of the p-mTOR/p53

signaling pathway and by inducing an epithelial-to-mesenchymal transition (EMT).

The GPR141-p-mTOR-p53 Axis
Overexpression of GPR141 leads to the activation of the mammalian target of rapamycin

complex 1 (mTORC1), evidenced by increased phosphorylation of mTOR (p-mTOR) and its

downstream substrates, such as p70S6K and S6 ribosomal protein.[1][6] Concurrently,

GPR141 activation results in the downregulation of the tumor suppressor protein p53.[1][3] This

p53 reduction is, at least in part, mediated by the E3 ubiquitin ligase Cullin1, which facilitates

the proteasomal degradation of p53.[1][3][4][5] A physical interaction between the p-mTOR1

substrate, phosphorylated 40S ribosome protein S6 (ps6), and Cullin1 has been demonstrated,

suggesting a mechanistic link between mTOR activation and p53 degradation in GPR141-

overexpressing cells.[1][3][4][5] Silencing of GPR141 reverses these effects, leading to

decreased p-mTOR1 signaling and restoration of p53 expression.[1][3]
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GPR141 Signaling Pathway in Breast Cancer.
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Induction of Epithelial-to-Mesenchymal Transition (EMT)
GPR141 overexpression promotes EMT, a key process in cancer metastasis. This is

characterized by the downregulation of the epithelial marker E-cadherin and the upregulation of

mesenchymal markers such as N-cadherin and the transcription factor Snail.[1][2] This shift in

cellular phenotype contributes to the enhanced migratory and invasive capabilities of breast

cancer cells.

Preclinical Validation of GPR141 as a Therapeutic
Target
The validation of GPR141 as a target has been established through a series of in vitro and in

vivo experiments that demonstrate its critical role in breast cancer progression.

In Vitro Studies
In vitro experiments using human breast cancer cell lines have been instrumental in dissecting

the functional role of GPR141.

Cell Line Experiment
Effect of GPR141
Overexpression

Effect of GPR141
Silencing

MCF-7, MDA-MB-231 Migration Assay
Increased number of

migrated cells[1][2]

Decreased cell

migration[1]

MCF-7, MDA-MB-231 Wound Healing Assay
Increased percentage

of wound closure[1][2]

Decreased wound

closure[1]

MCF-7, MDA-MB-231,

ZR-75-1

Colony Formation

Assay

Increased number and

size of colonies[1][6]

Decreased colony

formation[1]

MDA-MB-231, ZR-75-

1
Cell Cycle Analysis

Increased G1-S phase

transition[6]

G1 phase cell cycle

arrest[1][7]

MCF-7, MDA-MB-231
Protein Expression

(Western Blot)

Upregulation of p-

mTOR, N-cadherin,

Snail; Downregulation

of p53, E-cadherin[1]

[2]

Downregulation of p-

mTOR, N-cadherin,

Snail; Upregulation of

p53, E-cadherin[1]
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In Vivo Studies
The tumorigenic role of GPR141 has been confirmed in animal models, providing strong

preclinical evidence for its potential as a therapeutic target.

Animal Model Cell Line
Key Findings with GPR141
Overexpression

NOD SCID Mice MDA-MB-231

Significant increase in tumor

volume and weight compared

to control.[1][8]

Chick Chorioallantoic

Membrane (CAM)
MDA-MB-231

Increased tumor formation and

angiogenesis.[1][8]

Immunohistochemical analysis of tumors from these xenograft models revealed higher

expression of the proliferation marker Ki67 and the mesenchymal marker N-cadherin, and

increased p-mTOR1 levels in GPR141-overexpressing tumors.[1][8]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

Below are summaries of key experimental protocols used in GPR141 target validation studies.

Workflow for GPR141 Functional Analysis
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Workflow for GPR141 Target Validation.

siRNA-Mediated Gene Silencing
Objective: To knockdown the expression of GPR141 to assess the functional consequences.

Protocol:

Breast cancer cells (e.g., ZR-75-1) are seeded in 6-well plates.

Cells are transfected with GPR141-specific small interfering RNA (siRNA) or a non-

targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine).

After 48-72 hours of incubation, cells are harvested.

Knockdown efficiency is confirmed by quantitative real-time PCR (qRT-PCR) and Western

blotting.

Functional assays (proliferation, migration, etc.) are then performed on the transfected

cells.
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Plasmid-Based Overexpression
Objective: To overexpress GPR141 to study its gain-of-function effects.

Protocol:

Breast cancer cells (e.g., MCF-7, MDA-MB-231) are transfected with a mammalian

expression vector containing the full-length GPR141 cDNA (e.g., pCMV3-GPR141) or an

empty vector control.

Transfection is carried out using a suitable reagent.

Stable cell lines overexpressing GPR141 can be generated by selecting transfected cells

with an appropriate antibiotic (e.g., G418).

Overexpression is confirmed by Western blotting and qRT-PCR.

These cells are then used for functional assays and in vivo xenograft studies.

Co-Immunoprecipitation (Co-IP)
Objective: To investigate the interaction between ps6 and Cullin1.

Protocol:

Cell lysates from GPR141-overexpressing and control MDA-MB-231 cells are prepared in

a non-denaturing lysis buffer.

The lysate is pre-cleared with protein A/G agarose beads.

The pre-cleared lysate is incubated with an antibody against ps6 or a control IgG antibody

overnight at 4°C.

Protein A/G agarose beads are added to pull down the antibody-protein complexes.

The beads are washed extensively to remove non-specific binding proteins.

The immunoprecipitated proteins are eluted and analyzed by Western blotting using an

antibody against Cullin1.
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In Vivo Xenograft Model
Objective: To evaluate the effect of GPR141 on tumor growth in a living organism.

Protocol:

MDA-MB-231 cells stably overexpressing GPR141 or a control vector are harvested.

A specific number of cells (e.g., 1x10^6) are resuspended in a mixture of media and

Matrigel.

The cell suspension is injected orthotopically into the mammary fat pad of female

immunodeficient mice (e.g., NOD SCID).

Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor

volume is calculated using the formula: (length x width^2)/2.

At the end of the study (e.g., 70 days), mice are euthanized, and tumors are excised,

weighed, and processed for histological and biochemical analysis.

Therapeutic Implications and Future Perspectives
The comprehensive validation of GPR141's role in promoting breast cancer proliferation,

migration, and tumorigenesis strongly supports its development as a therapeutic target. The

detailed understanding of its signaling pathway offers several avenues for therapeutic

intervention:

Direct GPR141 Inhibition: Development of small molecule antagonists or therapeutic

antibodies that block GPR141 activation.

Targeting Downstream Effectors: Utilizing existing or novel inhibitors of the mTOR pathway in

combination with standard breast cancer therapies for patients with GPR141-overexpressing

tumors.

Biomarker Development: GPR141 expression levels could serve as a prognostic biomarker

to identify patients with a higher risk of metastasis and who may benefit from GPR141-

targeted therapies.
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Future research should focus on identifying the endogenous ligand for GPR141, which would

facilitate the development of more specific and potent inhibitors. Furthermore, screening for

small molecules that disrupt the GPR141-mediated signaling cascade is a critical next step

toward translating these preclinical findings into clinical applications. As of now, there are no

publicly disclosed clinical trials specifically targeting GPR141 in breast cancer.

Conclusion
The collective evidence from in vitro and in vivo studies provides a robust validation of GPR141

as a bona fide therapeutic target in breast cancer. Its aberrant expression in tumors and its

mechanistic role in driving key oncogenic processes, including the activation of mTOR

signaling and EMT, underscore its potential for targeted drug development. The detailed

experimental frameworks described herein offer a solid foundation for future research aimed at

discovering and evaluating novel GPR141-directed therapies for breast cancer patients.
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To cite this document: BenchChem. [Target Validation of GPR141 in Breast Cancer: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15582059#sp-141-target-validation-in-breast-cancer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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